molecular formula C21H32N4O3 B6084515 2-[1-[(3,5-Dimethoxyphenyl)methyl]-4-[(1-ethylpyrazol-4-yl)methyl]piperazin-2-yl]ethanol

2-[1-[(3,5-Dimethoxyphenyl)methyl]-4-[(1-ethylpyrazol-4-yl)methyl]piperazin-2-yl]ethanol

Cat. No.: B6084515
M. Wt: 388.5 g/mol
InChI Key: LDWHPRFFQBJSMW-UHFFFAOYSA-N
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Description

2-[1-[(3,5-Dimethoxyphenyl)methyl]-4-[(1-ethylpyrazol-4-yl)methyl]piperazin-2-yl]ethanol is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3,5-dimethoxyphenylmethyl group and a 1-ethylpyrazol-4-ylmethyl group, along with an ethanol moiety. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[(3,5-Dimethoxyphenyl)methyl]-4-[(1-ethylpyrazol-4-yl)methyl]piperazin-2-yl]ethanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the piperazine ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihalide, such as 1,2-dibromoethane, under basic conditions.

    Substitution with 3,5-dimethoxyphenylmethyl group: The piperazine ring is then reacted with 3,5-dimethoxybenzyl chloride in the presence of a base, such as potassium carbonate, to introduce the 3,5-dimethoxyphenylmethyl group.

    Introduction of the 1-ethylpyrazol-4-ylmethyl group: The intermediate product is further reacted with 1-ethyl-4-chloromethylpyrazole in the presence of a base, such as sodium hydride, to introduce the 1-ethylpyrazol-4-ylmethyl group.

    Addition of the ethanol moiety: Finally, the compound is treated with ethylene oxide or a similar reagent to introduce the ethanol moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[1-[(3,5-Dimethoxyphenyl)methyl]-4-[(1-ethylpyrazol-4-yl)methyl]piperazin-2-yl]ethanol can undergo various types of chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic methoxy groups can undergo nucleophilic substitution reactions with reagents such as sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-[1-[(3,5-Dimethoxyphenyl)methyl]-4-[(1-ethylpyrazol-4-yl)methyl]piperazin-2-yl]ethanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[1-[(3,5-Dimethoxyphenyl)methyl]-4-[(1-ethylpyrazol-4-yl)methyl]piperazin-2-yl]ethanol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: Binding to receptors or enzymes involved in cellular signaling pathways.

    Pathways Involved: Modulation of neurotransmitter release, inhibition of enzyme activity, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

2-[1-[(3,5-Dimethoxyphenyl)methyl]-4-[(1-ethylpyrazol-4-yl)methyl]piperazin-2-yl]ethanol can be compared with other similar compounds, such as:

    2-[1-[(3,5-Dimethoxyphenyl)methyl]-4-[(1-methylpyrazol-4-yl)methyl]piperazin-2-yl]ethanol: Similar structure but with a methyl group instead of an ethyl group on the pyrazole ring.

    2-[1-[(3,5-Dimethoxyphenyl)methyl]-4-[(1-ethylpyrazol-4-yl)methyl]piperazin-2-yl]methanol: Similar structure but with a methanol moiety instead of an ethanol moiety.

    2-[1-[(3,5-Dimethoxyphenyl)methyl]-4-[(1-ethylpyrazol-4-yl)methyl]piperazin-2-yl]propane-1-ol: Similar structure but with a propane-1-ol moiety instead of an ethanol moiety.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and potential biological activities.

Properties

IUPAC Name

2-[1-[(3,5-dimethoxyphenyl)methyl]-4-[(1-ethylpyrazol-4-yl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O3/c1-4-25-15-18(12-22-25)13-23-6-7-24(19(16-23)5-8-26)14-17-9-20(27-2)11-21(10-17)28-3/h9-12,15,19,26H,4-8,13-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWHPRFFQBJSMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CN2CCN(C(C2)CCO)CC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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